Vaninolol
Description
Vaninolol ((±)4-[4'-(2-hydroxy-3-tert-butyl-aminopropoxy)-3'-methoxyphenyl]-3-buten-2-one) is a selective β₁-adrenoceptor antagonist derived from vanillin, a natural phenolic aldehyde . It exhibits competitive antagonism against β-adrenergic receptors, with greater potency on cardiac tissue (atria) than tracheal smooth muscle, confirming its β₁-selectivity . In vivo studies in normotensive rats demonstrated dose-dependent bradycardia and sustained pressor effects, comparable to propranolol.
This compound has moderate hydrophilicity (atenolol > this compound > propranolol), which influences its pharmacokinetic profile, favoring reduced central nervous system penetration compared to lipophilic agents like propranolol . It lacks intrinsic sympathomimetic activity (ISA) but exhibits mild direct cardiac depression at high concentrations .
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-4-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxyphenyl]but-3-en-2-one |
InChI |
InChI=1S/C18H27NO4/c1-13(20)6-7-14-8-9-16(17(10-14)22-5)23-12-15(21)11-19-18(2,3)4/h6-10,15,19,21H,11-12H2,1-5H3/b7-6+ |
InChI Key |
KNJXMWDDBCYKTK-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |
Synonyms |
(+-)4-(4'-(2-hydroxy-3-tert-butylaminopropoxy)-3'-methoxyphenyl)-3-buten-2-one vaninolol |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. Propranolol
- Selectivity: this compound’s β₁-selectivity reduces bronchoconstriction risks (common with propranolol’s β₂-blockade) .
- Lipophilicity: Propranolol’s high lipophilicity enhances CNS penetration, linked to side effects like fatigue, whereas this compound’s moderate profile may mitigate these issues .
- Ocular Effects: this compound uniquely improves retinal perfusion, unlike propranolol, which lacks ocular hypotensive efficacy .
This compound vs. Atenolol
- Potency: this compound shows stronger β₁-blockade than atenolol in binding studies (potency order: propranolol > this compound ≥ atenolol) .
- Hydrophilicity: Atenolol’s low lipophilicity limits CNS effects but requires higher doses for efficacy compared to this compound .
This compound vs. Capsinolol
This compound vs. Eugenolol
- ISA Controversy: Evidence conflicts on ISA; this compound was initially reported ISA-negative , but a later study suggested cAMP modulation in smooth muscle cells, resembling partial β₂-agonist activity . This discrepancy may reflect dose-dependent effects or model-specific responses.
Structural and Functional Distinctions
- Vanillin Derivatives: this compound’s vanillin backbone distinguishes it from agents like dehydrozingeronolol (derived from dehydrozingerone) . This structural difference may enhance β₁-affinity and reduce off-target effects.
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